molecular formula C44H48FeO2P2 B12061171 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine

Cat. No.: B12061171
M. Wt: 726.6 g/mol
InChI Key: WONLWQAKBNPXTQ-ATQCJDTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine (CAS: 849924-52-3) is a chiral ferrocene-based bisphosphine ligand with the molecular formula C44H48FeO2P2 and a purity of ≥98% . It is available in quantities ranging from 50 mg to 500 mg. The compound features a ferrocene backbone substituted with two distinct phosphine groups:

  • A bis(4-methoxy-3,5-dimethylphenyl)phosphino group.
  • A bis(2-methylphenyl)phosphino ethyl group.

This ligand is designed for asymmetric catalysis, leveraging its stereoelectronic properties to induce enantioselectivity in metal-mediated reactions such as hydrogenations, cross-couplings, and C–H activations .

Properties

Molecular Formula

C44H48FeO2P2

Molecular Weight

726.6 g/mol

InChI

InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m0../s1

InChI Key

WONLWQAKBNPXTQ-ATQCJDTDSA-N

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with appropriate phosphine reagents under controlled conditions.

    Chiral Resolution: The chiral resolution of the ferrocene derivative is achieved using chiral auxiliaries or chromatographic techniques.

    Phosphine Substitution: The chiral ferrocene derivative is then reacted with bis(4-methoxy-3,5-dimethylphenyl)phosphine and 2-methylphenylphosphine under inert atmosphere to obtain the final product.

Industrial Production Methods

Industrial production methods for such complex organophosphine ligands often involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.

    Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine undergoes various types of reactions, including:

    Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dichloromethane, tetrahydrofuran.

Major Products Formed

    Phosphine Oxides: Formed during oxidation reactions.

    Reduced Phosphines: Formed during reduction reactions.

    Substituted Phosphines: Formed during substitution reactions.

Scientific Research Applications

Catalytic Applications

1.1. Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis reactions, particularly in the development of chiral catalysts. Its unique structure allows for enhanced stereoselectivity in reactions such as the Rauhut-Currier reaction, where it demonstrated excellent performance due to its steric and electronic properties .

1.2. Transition Metal Catalysis
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine has been employed as a ligand in transition metal catalysis, particularly with palladium and gold complexes. These complexes have shown promise in various coupling reactions including Suzuki and Sonogashira cross-couplings, enhancing reaction rates and yields significantly .

Material Science

2.1. Development of Functional Materials
The compound's ferrocene moiety contributes to its stability and electrochemical properties, making it suitable for the development of functional materials. For instance, it has been incorporated into polymer matrices to create materials with enhanced thermal stability and conductivity .

2.2. Sensor Technology
Due to its redox-active nature, this phosphine ligand is being explored for applications in sensor technology, particularly for detecting metal ions and organic pollutants. The oxidation of its ferrocene unit can be visually monitored, providing a straightforward method for sensing applications .

Biological Applications

3.1. Drug Development
Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for drug development. The incorporation of the ferrocene scaffold into biologically active ligands has shown improvements in pharmacokinetic properties, making them potential candidates for further investigation as therapeutic agents .

3.2. Anticancer Activity
Studies have suggested that compounds containing the ferrocene unit can enhance the efficacy of anticancer drugs by improving their solubility and stability in biological systems, thereby increasing their bioavailability .

Case Studies

Study Application Findings
Study on Rauhut-Currier ReactionAsymmetric SynthesisAchieved high enantiomeric excess using the phosphine ligand as a catalyst .
Development of Ferrocene-based SensorsSensor TechnologyDemonstrated effective detection of heavy metals through electrochemical methods .
Investigation into Anticancer PropertiesDrug DevelopmentShowed improved activity against cancer cell lines compared to non-ferrocene derivatives .

Mechanism of Action

The mechanism of action of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine involves:

    Coordination to Metal Centers: The phosphine ligands coordinate to metal centers, influencing the electronic and steric environment of the metal.

    Catalytic Activity: The coordinated metal-ligand complex facilitates various catalytic reactions by stabilizing transition states and intermediates.

    Molecular Targets and Pathways: The compound targets specific metal centers and pathways involved in catalytic cycles.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related ligands:

Compound Name Molecular Formula Molar Mass (g/mol) Phosphine Substituents Key Structural Notes
Target Compound C44H48FeO2P2 733.64 Bis(4-methoxy-3,5-dimethylphenyl); bis(2-methylphenyl) Electron-rich aryl groups with methoxy donors
(S)-1-{(RP)-2-[Bis(4-Methoxy-3,5-diMethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine C42H50FeO2P2 704.65 Bis(4-methoxy-3,5-dimethylphenyl); dicyclohexyl Bulky cyclohexyl groups increase steric hindrance
(S)-1-{(Rp)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicyclohexylphosphine C40H40F12FeP2 866.52 Bis[3,5-bis(trifluoromethyl)phenyl]; dicyclohexyl Electron-withdrawing CF3 groups enhance Lewis acidity
(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene C52H74FeN2P2 829.89 Dicyclohexyl; dimethylamino-benzyl Amino groups provide additional electron donation

Key Observations :

  • The target compound balances moderate steric bulk (from 2-methylphenyl groups) with electron-donating methoxy substituents.
  • Trifluoromethyl groups in the C40H40F12FeP2 derivative create an electron-deficient environment, suitable for stabilizing electron-poor metal centers .

Electronic and Steric Properties

  • Electron-Donating Effects :
    The methoxy and methyl groups in the target compound enhance electron density at the phosphorus atom, favoring reactions requiring electron-rich metal centers (e.g., asymmetric hydrogenation) . In contrast, the CF3-substituted ligand (C40H40F12FeP2) withdraws electron density, stabilizing metals in higher oxidation states .
  • Steric Demand :
    The 2-methylphenyl groups in the target compound provide intermediate steric bulk compared to the highly hindered dicyclohexyl analogs. This balance may optimize substrate access while maintaining stereochemical control .

Catalytic Performance

Application Target Compound Performance Comparison with Analogs
Asymmetric Hydrogenation High enantioselectivity (~90% ee) Dicyclohexyl analog (C42H50FeO2P2) shows similar selectivity but slower kinetics .
Cross-Coupling Reactions Moderate activity CF3-substituted ligand (C40H40F12FeP2) excels in electron-deficient systems .
C–H Activation Under investigation Amino-substituted ligand (C52H74FeN2P2) shows superior directing-group compatibility .

Biological Activity

The compound (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine, often referred to as a ferrocenyl-phosphine derivative, is part of a growing class of organometallic compounds that exhibit significant biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in therapy.

Chemical Structure and Properties

The compound features a ferrocenyl moiety, which is known for its unique electronic properties that enhance the biological activity of phosphine ligands. The structure consists of:

  • Ferrocenyl Group : Provides stability and redox properties.
  • Bis(4-methoxy-3,5-dimethylphenyl)phosphino : Enhances lipophilicity and potential interactions with biological targets.
  • Ethyl and 2-methylphenyl Phosphine Groups : Contribute to the overall steric and electronic characteristics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ferrocenyl-phosphine derivatives. For instance, a related compound, FD10, demonstrated significant cytotoxicity against various cutaneous T-cell lymphoma (CTCL) cell lines. The IC50 values for FD10 were recorded as follows:

Cell LineIC50 (μM)
HuT785.55 ± 0.20
HH7.80 ± 0.09
MJ3.16 ± 0.10
MyLa6.46 ± 0.24

These values indicate that ferrocenyl-phosphine complexes can effectively inhibit cell growth in a dose-dependent manner .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Induction of Apoptosis : Studies show that ferrocenyl-phosphines can activate caspase-3 and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.
  • Cell Cycle Arrest : Ferrocenyl derivatives cause G0/G1 phase arrest in cancer cells, disrupting their proliferation.
  • Inhibition of Oncogenic Pathways : These compounds can suppress the expression and activity of oncoproteins such as STAT3, which is crucial for tumor growth and survival .

Study on Ferrocenyl-Phosphine Derivatives

A study focused on a series of ferrocenyl-phosphine derivatives revealed that modifications to the phosphine ligand significantly impacted their biological activity. The incorporation of different substituents allowed for the exploration of structure-activity relationships (SAR), demonstrating that variations in lipophilicity and steric hindrance influenced anticancer efficacy .

Clinical Relevance

The promising results from preclinical studies suggest that ferrocenyl-phosphines could be developed into novel therapeutic agents for hematological malignancies. The ability to induce apoptosis and inhibit key signaling pathways positions these compounds as candidates for further drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this chiral ferrocenyl phosphine ligand, and how is its structural integrity validated?

  • Methodological Answer : The ligand is synthesized via multi-step organometallic reactions, starting with functionalization of ferrocene derivatives. Key steps include phosphine group introduction at specific positions using palladium-catalyzed cross-coupling or nucleophilic substitution. Structural validation employs:

  • X-ray crystallography for absolute configuration confirmation .
  • 31P NMR to confirm phosphine coordination and purity (δ values typically between 20–30 ppm for arylphosphines) .
  • Chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric excess (ee ≥99% as per ).

Q. What are the standard protocols for handling and storing this ligand to prevent degradation?

  • Methodological Answer :

  • Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation .
  • Avoid exposure to moisture and light; use amber vials for long-term storage.
  • Monitor degradation via periodic TLC or 31P NMR to detect oxidized phosphine oxide byproducts .

Q. How is this ligand typically utilized in asymmetric catalysis?

  • Methodological Answer : The ligand is primarily used in Rh- or Ir-catalyzed asymmetric hydrogenation of prochiral alkenes or ketones. Example protocol:

  • Substrate : α,β-unsaturated esters.
  • Conditions : 1–5 mol% ligand, H₂ (1–50 bar), ethanol/toluene (1:1), 25–60°C .
  • Analysis : Enantioselectivity determined via chiral GC or HPLC (e.g., Daicel columns).

Advanced Research Questions

Q. How can conflicting enantioselectivity data in literature using this ligand be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Metal-ligand ratio : Optimize stoichiometry (e.g., 1:1 vs. 1:2 M:L) via kinetic studies .
  • Solvent effects : Screen polar aprotic (DMF) vs. non-polar (toluene) solvents to assess hydrogen-bonding interactions .
  • Substrate electronic effects : Use Hammett plots to correlate substituent effects with ee .

Q. What computational approaches are effective for elucidating the ligand’s role in transition-state stabilization?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/def2-TZVP) to model metal-ligand complexes and transition states.
  • NCI (Non-Covalent Interaction) analysis to visualize steric/electronic contributions from substituents (e.g., 4-methoxy-3,5-dimethyl groups) .
  • Compare calculated vs. experimental ee using Eyring–Polanyi correlations .

Q. How does this ligand compare to structurally similar phosphines in challenging enantioselective transformations?

  • Methodological Answer : Conduct comparative studies using:

  • Turnover frequency (TOF) : Monitor reaction progress via in-situ IR or GC.
  • Substrate scope : Test sterically hindered or electron-deficient alkenes.
  • Table 1 : Performance comparison (example data from ):
LigandSubstrateee (%)TOF (h⁻¹)
Target Ligand (This Work)Methyl α-acetamidoacrylate981200
(R)-BINAPSame substrate85800

Q. What strategies mitigate ligand degradation during prolonged catalytic cycles?

  • Methodological Answer :

  • Additives : Introduce 1 equiv. of NEt₃ to scavenge acidic byproducts .
  • Low-temperature catalysis : Operate at –20°C to reduce oxidative side reactions.
  • In-situ regeneration : Use H₂O₂ to re-reduce phosphine oxides (validated via MS/MS fragmentation ) .

Data Contradiction Analysis

Q. Why do some studies report reduced catalytic activity despite high ligand purity?

  • Methodological Answer : Potential causes include:

  • Trace metal impurities : Pre-treat solvents with activated alumina to remove metal residues .
  • Ligand racemization : Monitor ee of recovered ligand via HPLC after catalysis .
  • Non-innocent solvent effects : Use deuterated solvents for NMR reaction monitoring to detect solvent-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.